4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2S/c9-4-2-1-3(15-4)6-5(10)7(8(13)14)12-11-6/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDCIYIQAIPESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=C(C(=NN2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid typically follows a multi-step route involving:
- Construction of the pyrazole ring system.
- Introduction of bromine substituents via selective halogenation.
- Coupling of the 5-bromo-2-thienyl moiety to the pyrazole core.
- Functionalization at the 5-position of the pyrazole ring to install the carboxylic acid group.
The process often uses halogenation reactions (bromination) and coupling reactions under controlled conditions to ensure regioselectivity and high yields.
Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Pyrazole ring formation | Starting from simple pyrazole derivatives or hydrazines | Formation of the heterocyclic core |
| 2 | Bromination | Use of bromine (Br2) or phosphorus tribromide (PBr3) | Selective bromination at 4-position of pyrazole and 5-position of thiophene ring |
| 3 | Coupling reaction | Cross-coupling (e.g., Suzuki or Stille) or direct substitution | Attachment of 5-bromo-2-thienyl group to pyrazole ring |
| 4 | Carboxylation | Introduction of carboxylic acid group at 5-position | Can be via oxidation of methyl or ester intermediates |
- Bromination is critical and often performed using bromine or reagents like phosphorus tribromide (PBr3), sometimes prepared in situ, under controlled temperature (30–50 °C) to avoid over-bromination or decomposition.
- Coupling reactions to attach the bromothienyl group typically require palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, depending on the precursor structures.
- The carboxylic acid group is introduced either by direct carboxylation or by hydrolysis of ester intermediates formed in earlier steps.
Representative Synthetic Route (Literature-Based)
A plausible synthetic route based on analogous pyrazole derivatives and bromination methods is as follows:
- Synthesis of 3-hydroxy-1H-pyrazole-5-carboxylate ester as the starting pyrazole intermediate.
- Treatment with phosphorus tribromide (PBr3) in acetonitrile at 30–50 °C to brominate the pyrazole ring selectively.
- Addition of bromine (Br2) at 30–40 °C to brominate the thiophene ring.
- Subsequent coupling reaction to attach the 5-bromo-2-thienyl substituent to the pyrazole core.
- Hydrolysis of the ester to yield the final carboxylic acid product.
This method, adapted from processes used for related pyrazole derivatives, provides a cost-effective and efficient synthesis pathway.
Reaction Parameters Influencing Yield and Purity
Characterization and Quality Control
- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the structure and substitution pattern.
- Mass Spectrometry (MS) verifies molecular weight (~352 g/mol) and purity.
- Melting point and chromatographic techniques assess compound purity.
- Quantitative Structure-Activity Relationship (QSAR) studies may be employed to understand the impact of structural features on biological activity.
Summary Table of Preparation Data
| Aspect | Details |
|---|---|
| Molecular Formula | C8H4Br2N2O2S |
| Molecular Weight | 352 g/mol |
| Key Reagents | Bromine (Br2), Phosphorus tribromide (PBr3), sodium bicarbonate |
| Typical Solvent | Acetonitrile |
| Temperature Range | 30–50 °C |
| Reaction Time | 0.5–2 hours |
| Purification | Neutralization with NaHCO3, recrystallization |
| Characterization Methods | NMR, MS, IR, melting point |
Research Findings and Notes
- The multi-step synthesis requires careful control of bromination to avoid multiple substitutions that could reduce yield or complicate purification.
- The compound’s brominated thiophene and pyrazole rings provide reactive sites for further functionalization, making it a versatile intermediate in drug discovery and materials chemistry.
- Safety considerations are critical due to the compound’s toxicity by ingestion, skin contact, and inhalation; appropriate protective measures must be implemented during synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHBrNOS
Molecular Weight : 352.00 g/mol
Functional Groups : Pyrazole ring, carboxylic acid, bromo substituents, and a thienyl group.
The compound's structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.
Chemistry
4-Bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid serves as an essential intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of reactions, such as oxidation, reduction, and nucleophilic substitution, makes it valuable in organic synthesis. For example:
- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can yield amines or alcohols using sodium borohydride or lithium aluminum hydride.
These transformations allow chemists to create derivatives with tailored properties for specific applications in materials science and pharmaceuticals.
Biology
The biological activity of this compound has been extensively studied, particularly its potential antimicrobial and anticancer properties. Research indicates that pyrazole derivatives often exhibit significant biological activities:
- Antimicrobial Activity : Studies have shown that compounds similar to 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid possess antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific cellular pathways involved in tumor growth. The mechanism of action likely involves interaction with molecular targets such as enzymes or receptors .
Medicine
In medicinal chemistry, 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid is explored as a potential drug candidate. Its structural features may contribute to the development of novel therapeutic agents:
- Drug Development : The compound can be modified to enhance its efficacy and selectivity against specific diseases. For instance, derivatives have been synthesized to improve their pharmacological profiles while minimizing side effects .
Industrial Applications
In industry, this compound is utilized in the development of advanced materials:
- Conductive Polymers : Its unique electronic properties make it suitable for creating conductive polymers used in electronic devices.
- Organic Semiconductors : The compound's structure allows it to function as an organic semiconductor material, which is crucial for the development of organic light-emitting diodes (OLEDs) and solar cells .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of pyrazole derivatives on breast cancer cell lines. The results demonstrated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity against cancer cells while exhibiting minimal toxicity towards normal cells.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of various pyrazole derivatives revealed that those containing brominated thiophene exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .
Mechanism of Action
The mechanism of action of 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target .
Comparison with Similar Compounds
Halogenation Patterns
- 3-(5-Bromothiophen-2-yl)-1H-pyrazole-5-carboxylic Acid (CID 45496319): Differs by lacking the 4-bromo substituent on the pyrazole ring.
- 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid : Replaces the bromothienyl group with a methoxyphenyl substituent. The methoxy group introduces electron-donating effects, which may decrease acidity (pKa ~1.26 predicted) compared to the target compound’s stronger electron-withdrawing bromothienyl group .
Alkyl-Substituted Derivatives
- 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS 128537-48-4): The ethyl and methyl groups increase hydrophobicity (logP ~2.1 predicted), reducing aqueous solubility compared to the target compound. This derivative is stored at 2–8°C, suggesting higher stability under refrigeration .
- 4-Bromo-2-methyl-5-propylpyrazole-3-carboxylic Acid (CAS 128537-50-8): Propyl substitution further enhances lipophilicity, making it more suitable for lipid-based formulations. However, the altered substitution pattern may reduce intermolecular halogen bonding observed in bromothienyl derivatives .
Heterocyclic Variations
- 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic Acid (CAS 1710661-07-6): Replaces the thienyl group with a bromopyridinyl-triazole system.
- 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid: Fusion of thiophene with pyrrole increases π-conjugation, which could enhance optoelectronic properties. However, the absence of a pyrazole ring limits direct comparison in pharmacological contexts .
Functional Group Modifications
- 4-Bromo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid : The trifluoromethyl group is a stronger electron-withdrawing substituent than bromine, lowering the pKa of the carboxylic acid (predicted ~1.0) and increasing metabolic stability in vivo .
- Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate : The ester derivative shows reduced polarity compared to the carboxylic acid form, improving membrane permeability. This modification is critical in prodrug design, as seen in PET radiotracer synthesis .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituents | Molecular Weight | Predicted pKa | Key Applications |
|---|---|---|---|---|---|
| Target Compound | C₈H₄Br₂N₂O₂S | 4-Br, 5-(5-Br-thienyl) | 366.01 | ~1.5 | Antimicrobial, Materials |
| 3-(5-Bromothiophen-2-yl)-1H-pyrazole-5-carboxylic Acid | C₈H₅BrN₂O₂S | 5-(5-Br-thienyl) | 289.11 | ~2.0 | Intermediate synthesis |
| 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid | C₁₁H₉BrN₂O₃ | 4-Br, 3-(4-MeO-phenyl) | 305.11 | ~1.26 | Drug discovery |
| 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | C₇H₉BrN₂O₂ | 4-Br, 3-ethyl, 1-methyl | 233.06 | ~1.8 | Agrochemicals |
Key Research Findings
- Halogen Interactions : Bromine atoms in the target compound facilitate halogen bonding, critical for protein-ligand interactions. Chloro analogues (e.g., from ) exhibit weaker interactions, underscoring bromine’s superiority in therapeutic applications .
- Synthetic Flexibility : Derivatives like ethyl esters () demonstrate the adaptability of pyrazole-carboxylic acid scaffolds for tailored pharmacokinetics .
- Thermal Stability : Alkyl-substituted derivatives (e.g., 4-bromo-3-ethyl-1-methyl) require refrigeration (2–8°C), whereas bromothienyl derivatives may exhibit higher thermal stability due to aromatic stacking .
Biological Activity
4-Bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structure of 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid can be summarized as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 309.96 g/mol
- Functional Groups : Pyrazole ring, carboxylic acid, bromo substituents, and a thienyl group.
Anti-inflammatory Activity
Research indicates that compounds with similar pyrazole structures exhibit significant anti-inflammatory effects. For instance, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. A study reported that certain pyrazole derivatives demonstrated superior COX-2 inhibitory activity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib, with IC values below 0.01 µM for COX-2 inhibition .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds similar to 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid showed promising activity against various bacterial strains, including E. coli and Staphylococcus aureus. For example, a related compound exhibited an inhibition percentage of 98% against Mycobacterium tuberculosis at low concentrations .
Anticancer Properties
Pyrazole derivatives have also been investigated for their anticancer properties. Notably, compounds have been identified that inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The mechanism often involves the induction of apoptosis and disruption of microtubule formation, leading to cell cycle arrest . The growth inhibitory concentration (GI) for some derivatives was found to be as low as 0.25 µM in MCF-7 cells .
The biological activities of 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX enzymes), contributing to its anti-inflammatory effects.
- Disruption of Cancer Cell Metabolism : By interfering with metabolic pathways in cancer cells, pyrazole derivatives can induce apoptosis and inhibit proliferation.
- Antimicrobial Action : The presence of electron-withdrawing groups enhances the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy.
Case Studies and Research Findings
Q & A
Basic: What are the standard synthetic routes for 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid?
Methodological Answer:
A common approach involves Suzuki-Miyaura cross-coupling to introduce bromothienyl groups. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate can react with bromothiophene boronic acids in degassed DMF/H₂O under Pd(PPh₃)₄ catalysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields intermediates, which are hydrolyzed under basic conditions (e.g., NaOH/EtOH) to the carboxylic acid . Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical for yield improvement.
Advanced: How can computational methods guide the optimization of reaction conditions for brominated pyrazole derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations predict transition states and electron-density distributions for intermediates. For example, Fukui indices can identify nucleophilic/electrophilic sites in bromothienyl-pyrazole intermediates, aiding in regioselective functionalization. Solvent effects (DMF vs. THF) are modeled using COSMO-RS to optimize polarity for cross-coupling reactions . Pairing computational results with experimental validation (e.g., monitoring by LC-MS) reduces trial-and-error synthesis .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., thienyl protons at δ 6.8–7.2 ppm; pyrazole protons at δ 7.5–8.0 ppm) .
- IR Spectroscopy : Carboxylic acid O-H stretch at ~2500–3300 cm⁻¹; C=O stretch at ~1680–1720 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 409.85 for C₈H₅Br₂N₂O₂S) .
Advanced: How does X-ray crystallography resolve ambiguities in pyrazole-thiophene regiochemistry?
Methodological Answer:
Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) determines bond angles (e.g., Br-C-Br dihedral angles ~120°) and packing motifs. For example, 3-(4-bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole showed intermolecular π-π stacking (3.5 Å spacing), critical for stability analysis . Data refinement (ShelXL) and thermal ellipsoid plots distinguish positional disorder in bromine substituents .
Basic: How is the reactivity of the carboxylic acid group exploited for derivatization?
Methodological Answer:
The carboxylic acid undergoes:
- Esterification : With ethyl chloroformate in THF/pyridine to form ethyl esters for solubility studies .
- Amidation : Coupling with HATU/DIPEA and amines (e.g., benzylamine) to generate bioisosteres for SAR studies .
Reaction progress is monitored by TLC (Rf ~0.3–0.5 in CH₂Cl₂/MeOH 9:1).
Advanced: What strategies address conflicting biological activity data in pyrazole-thiophene analogs?
Methodological Answer:
- Dose-Response Curves : IC₅₀ values (e.g., in cancer cell lines) are normalized to controls (e.g., cisplatin) to account for batch variability .
- Off-Target Profiling : Radioligand binding assays (σ₁/σ₂ receptors) identify non-specific interactions .
- Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH) quantifies degradation half-life discrepancies .
Basic: How is the compound’s photophysical behavior assessed for sensor applications?
Methodological Answer:
- UV-Vis Spectroscopy : Solvatochromic shifts in DMSO vs. CHCl₃ (λmax ~300–350 nm) indicate π→π* transitions influenced by bromine’s electron-withdrawing effect .
- Fluorescence Quenching : Titration with metal ions (e.g., Cu²⁺) quantifies Stern-Volmer constants (Ksv ~10³–10⁴ M⁻¹) for sensor design .
Advanced: What hybrid methodologies integrate synthetic and computational data for SAR studies?
Methodological Answer:
- 3D-QSAR : CoMFA/CoMSIA models (Sybyl-X) correlate substituent bulk (e.g., Br vs. Cl) with biological activity (e.g., IC₅₀ against tubulin) .
- Molecular Dynamics : Simulate ligand-protein binding (e.g., with carbonic anhydrase II) to predict inhibition constants (Ki) . Experimental validation via SPR (Biacore) confirms computational hits .
Basic: How is the compound’s stability under varying pH conditions evaluated?
Methodological Answer:
- Forced Degradation Studies : Incubate in buffers (pH 1–13, 37°C) for 24–72 hours. Monitor degradation by HPLC (C18 column, 0.1% TFA/ACN gradient) .
- Kinetic Analysis : Pseudo-first-order rate constants (kobs) quantify acid-catalyzed hydrolysis of the pyrazole ring .
Advanced: What mechanistic insights explain regioselective bromination failures?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : Bromine (Br₂/FeBr₃) preferentially attacks electron-rich thienyl positions. Steric maps (Mercury 4.0) predict hindered access to the pyrazole C-3 position .
- Competitive Pathways : Radical bromination (NBS/AIBN) under UV light may bypass EAS limitations, but requires rigorous exclusion of moisture .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
